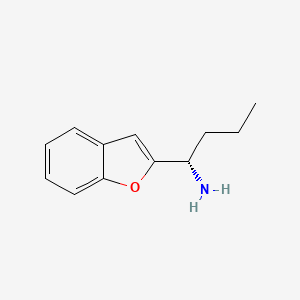
Sodium 4-(chloromethyl)benzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(chloromethyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆ClNaO₂S. It is a sodium salt of 4-(chloromethyl)benzenesulfinic acid and is used primarily in organic synthesis. This compound is known for its versatility in various chemical reactions, making it a valuable reagent in the field of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 4-(chloromethyl)benzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-(chloromethyl)benzenesulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium and requires controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful handling of reagents and the use of specialized equipment to maintain reaction conditions. The final product is usually purified through crystallization or other separation techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-(chloromethyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation Reactions: The sulfinate group can be oxidized to form sulfonates.
Reduction Reactions: Under certain conditions, the compound can be reduced to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used to oxidize the sulfinate group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted benzenesulfinates depending on the nucleophile used.
Oxidation: The major product is the corresponding sulfonate.
Reduction: The primary product is the corresponding sulfide.
Applications De Recherche Scientifique
Sodium 4-(chloromethyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfides.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which sodium 4-(chloromethyl)benzene-1-sulfinate exerts its effects involves nucleophilic substitution reactions. The chloromethyl group is highly reactive and can be readily replaced by various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce different functional groups into aromatic compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-methoxybenzenesulfinate
- Sodium 4-nitrobenzenesulfinate
- Sodium 4-methylbenzenesulfinate
Uniqueness
Sodium 4-(chloromethyl)benzene-1-sulfinate is unique due to its chloromethyl group, which provides distinct reactivity compared to other sodium sulfinates. This unique reactivity allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C7H6ClNaO2S |
|---|---|
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
sodium;4-(chloromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H7ClO2S.Na/c8-5-6-1-3-7(4-2-6)11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
XQHXXELXSAZAHH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1CCl)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)
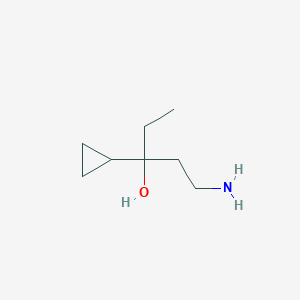
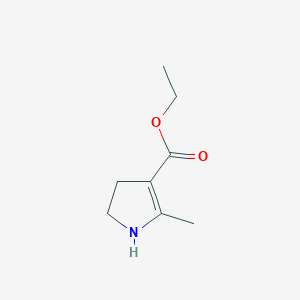
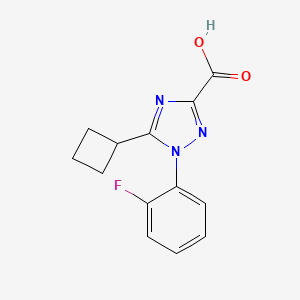


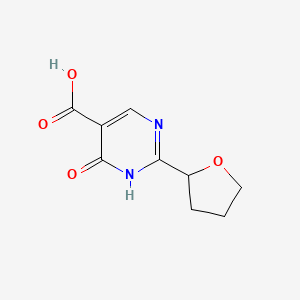
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13170167.png)
![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
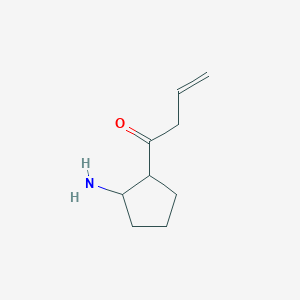
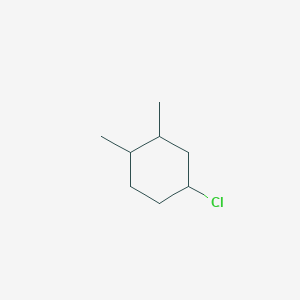

![[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13170191.png)
